molecular formula C6H11ClN2 B8257046 (R)-2-(Pyrrolidin-2-yl)acetonitrile hydrochloride

(R)-2-(Pyrrolidin-2-yl)acetonitrile hydrochloride

Cat. No.: B8257046
M. Wt: 146.62 g/mol
InChI Key: PDAACCSVWIKYDN-FYZOBXCZSA-N
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Description

®-2-(Pyrrolidin-2-yl)acetonitrile hydrochloride is a chemical compound that belongs to the class of nitriles. It is characterized by the presence of a pyrrolidine ring attached to an acetonitrile group. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(Pyrrolidin-2-yl)acetonitrile hydrochloride typically involves the reaction of pyrrolidine with acetonitrile under specific conditions. One common method involves the use of a base such as sodium hydride to deprotonate the pyrrolidine, followed by the addition of acetonitrile. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of ®-2-(Pyrrolidin-2-yl)acetonitrile hydrochloride may involve more scalable and efficient methods. Flow microreactor systems have been developed to facilitate the continuous production of such compounds, offering advantages in terms of efficiency, versatility, and sustainability .

Chemical Reactions Analysis

Types of Reactions

®-2-(Pyrrolidin-2-yl)acetonitrile hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The conditions for these reactions typically involve controlled temperatures and inert atmospheres to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives.

Scientific Research Applications

®-2-(Pyrrolidin-2-yl)acetonitrile hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ®-2-(Pyrrolidin-2-yl)acetonitrile hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to ®-2-(Pyrrolidin-2-yl)acetonitrile hydrochloride include:

  • Pyrrolidine derivatives
  • Acetonitrile derivatives
  • Other nitrile-containing compounds

Uniqueness

What sets ®-2-(Pyrrolidin-2-yl)acetonitrile hydrochloride apart from similar compounds is its specific structural configuration, which imparts unique reactivity and interaction profiles. This makes it particularly valuable in research and industrial applications where specific chemical properties are required .

Properties

IUPAC Name

2-[(2R)-pyrrolidin-2-yl]acetonitrile;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2.ClH/c7-4-3-6-2-1-5-8-6;/h6,8H,1-3,5H2;1H/t6-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDAACCSVWIKYDN-FYZOBXCZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)CC#N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](NC1)CC#N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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